4-Amino-8-methoxy-6-methylquinoline-3-carboxylic acid
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Overview
Description
4-Amino-8-methoxy-6-methylquinoline-3-carboxylic acid is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives have been extensively studied due to their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-8-methoxy-6-methylquinoline-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by subsequent functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes, utilizing large-scale reactors and continuous flow processes to enhance yield and efficiency. Transition metal-catalyzed reactions and green chemistry approaches, such as solvent-free reactions and microwave irradiation, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Amino-8-methoxy-6-methylquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions include quinoline derivatives with modified functional groups, which can exhibit enhanced biological activities and improved pharmacokinetic properties .
Scientific Research Applications
4-Amino-8-methoxy-6-methylquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-8-methoxy-6-methylquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. Additionally, it can bind to receptors, modulating cellular signaling pathways and exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-6-methylquinoline-3-carboxylic acid
- 4-Amino-8-bromo-6-methylquinoline-3-carboxylic acid
- 6-Methoxy-2-methylquinoline-3-carboxylic acid
Uniqueness
4-Amino-8-methoxy-6-methylquinoline-3-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the amino and methoxy groups enhances its potential as a therapeutic agent by improving its solubility and binding affinity to molecular targets .
Properties
Molecular Formula |
C12H12N2O3 |
---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
4-amino-8-methoxy-6-methylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C12H12N2O3/c1-6-3-7-10(13)8(12(15)16)5-14-11(7)9(4-6)17-2/h3-5H,1-2H3,(H2,13,14)(H,15,16) |
InChI Key |
OXXYMXFAENVHKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C(=C1)OC)C(=O)O)N |
Origin of Product |
United States |
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